molecular formula C25H24F3N3O3 B11532345 Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11532345
M. Wt: 471.5 g/mol
InChI Key: HBOXNKQAOLOOLZ-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic ring system fused with a pyridine moiety. Its structure includes a 2-amino group, a 7,7-dimethyl substitution, a 5-oxo functionality, and a trifluoromethylphenyl group at position 1. Hexahydroquinoline derivatives are pharmacologically significant, with reported activities including calcium channel modulation, antimicrobial effects, and antioxidant properties .

Properties

Molecular Formula

C25H24F3N3O3

Molecular Weight

471.5 g/mol

IUPAC Name

methyl 2-amino-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C25H24F3N3O3/c1-24(2)11-17-20(18(32)12-24)19(14-7-6-10-30-13-14)21(23(33)34-3)22(29)31(17)16-9-5-4-8-15(16)25(26,27)28/h4-10,13,19H,11-12,29H2,1-3H3

InChI Key

HBOXNKQAOLOOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C(=O)OC)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

  • Enamine Formation : Dimedone reacts with ammonium acetate to generate an enamine intermediate.

  • Knoevenagel Condensation : The aldehyde (e.g., pyridine-3-carbaldehyde) undergoes condensation with the β-ketoester (methyl acetoacetate) to form an α,β-unsaturated carbonyl compound.

  • Michael Addition : The enamine attacks the α,β-unsaturated intermediate, followed by cyclization to yield the hexahydroquinoline scaffold.

Catalyst Systems

  • Fe₃₋ₓTiₓO₄-SO₃H Nanoparticles : These magnetic catalysts enable solvent-free synthesis at 80°C, achieving yields up to 92% for analogous hexahydroquinolines.

  • ZrOCl₂·8H₂O : Optimal at 0.15 mol% loading and 83.75°C, this catalyst minimizes side reactions while maintaining high efficiency.

  • Ionic Liquids : [H₂-DABCO][HSO₄]₂ in ethanol facilitates room-temperature synthesis with 98% yield in 5 minutes.

Stepwise Functionalization Strategies

Introduction of the 2-(Trifluoromethyl)Phenyl Group

The 1-position aryl substituent is introduced via two primary routes:

  • Direct Incorporation via Aldehyde : Use of 2-(trifluoromethyl)benzaldehyde in the MCR, though competing with pyridine-3-carbaldehyde for the 4-position, requires careful stoichiometric control.

  • Post-Synthetic Modification : Suzuki-Miyaura coupling of a halogenated intermediate (e.g., bromine at position 1) with 2-(trifluoromethyl)phenylboronic acid under Pd catalysis.

Pyridin-3-Yl Substitution at Position 4

Pyridine-3-carbaldehyde serves as the aldehyde component in the MCR, directly installing the pyridin-3-yl group at position 4. This method avoids post-synthetic modifications but requires excess aldehyde (1.2–1.5 equiv) to ensure complete conversion.

Optimization and Reaction Conditions

Solvent and Temperature

  • Solvent-Free Conditions : Fe₃₋ₓTiₓO₄-SO₃H NPs enable reactions at 80°C with 95% conversion in 40 minutes.

  • Ethanol/Water Mixtures : Ionic liquid-catalyzed reactions at room temperature achieve 98% yield in 5 minutes.

Catalytic Efficiency Comparison

CatalystLoading (mol%)Temp (°C)Time (min)Yield (%)
Fe₃₋ₓTiₓO₄-SO₃H NPs3804092
ZrOCl₂·8H₂O0.1583.756089
[H₂-DABCO][HSO₄]₂1025598

Mechanistic Insights and Byproduct Analysis

Role of Acidic Catalysts

Sulfonic acid groups in Fe₃₋ₓTiₓO₄-SO₃H NPs protonate carbonyl groups, accelerating enamine formation and cyclization. This reduces reaction times and suppresses dimerization byproducts.

Competing Pathways

  • Aldol Condensation : Excess aldehydes may form undesired dimers, mitigated by using sub-stoichiometric aldehyde ratios (0.8–1.0 equiv).

  • Over-Oxidation : Prolonged heating (>100°C) can aromatize the dihydropyridine ring, degrading the hexahydroquinoline structure.

Scalability and Industrial Feasibility

Gram-Scale Synthesis

Using [H₂-DABCO][HSO₄]₂, reactions scaled to 10 mmol maintain 95% yield, demonstrating industrial viability. Catalyst recovery via magnetic separation (Fe₃₋ₓTiₓO₄-SO₃H NPs) allows five reuse cycles with <5% activity loss.

Environmental Impact

  • E-Factor : Solvent-free methods reduce waste, achieving E-factors of 0.3–0.5.

  • Eco-Score : Ionic liquid-based syntheses score 85/100 on the Eco-Scale, outperforming traditional methods .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethylphenyl group enhances electrophilicity at adjacent positions, enabling nucleophilic substitutions. For example:

Reaction Type Conditions Outcome
Aromatic substitutionNaH/DMF, 80°C, 12hReplacement of the trifluoromethyl group with nucleophiles (e.g., amines)
Ester hydrolysis6M HCl, reflux, 4hConversion to carboxylic acid derivative

The electron-withdrawing trifluoromethyl group activates the benzene ring for meta-directed substitutions, particularly under acidic conditions . Hydrolysis of the methyl ester group produces the corresponding carboxylic acid, which can undergo further derivatization .

Cyclization and Ring-Opening Reactions

The hexahydroquinoline core participates in cycloaddition and ring-opening processes:

Reaction Type Reagents/Conditions Product
Diels-Alder reactionMaleic anhydride, toluene, 110°CFormation of bicyclic adducts via [4+2] cycloaddition
Ring-opening oxidationKMnO₄, H₂O, 25°CCleavage of the cyclohexene ring to yield dicarboxylic acid derivatives

Crystallographic studies reveal that steric strain in the hexahydroquinoline scaffold (dihedral angle: 88.19° between pyridine and benzene rings) facilitates ring-opening under oxidative conditions .

Amine Group Reactivity

The primary amine at position 2 undergoes typical amine reactions:

Reaction Type Reagents Outcome
AcylationAcetyl chloride, pyridine, 0°CFormation of acetamide derivative
Schiff base formationBenzaldehyde, EtOH, refluxImine linkage with aromatic aldehydes

The amine’s nucleophilicity is modulated by hydrogen bonding with the adjacent ester group, as observed in X-ray structures . This interaction reduces reactivity toward bulky electrophiles but allows selective acylation.

Pyridine Ring Functionalization

The pyridin-3-yl group participates in metal-catalyzed cross-coupling reactions:

Reaction Type Catalyst/System Outcome
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OIntroduction of aryl/heteroaryl groups at the pyridine C4 position
BrominationBr₂, FeBr₃, CHCl₃, 40°CElectrophilic bromination at pyridine C2 and C6 positions

The pyridine ring’s electron-deficient nature directs substitutions to meta and para positions relative to the nitrogen .

Redox Reactions

The ketone at position 5 and ester group are redox-active:

Reaction Type Reagents Outcome
Ketone reductionNaBH₄, MeOH, 0°CConversion to secondary alcohol
Ester reductionLiAlH₄, THF, refluxReduction to primary alcohol

The cyclohexanone ring adopts a sofa conformation, making the ketone susceptible to stereoselective reductions . Over-reduction of the ester is prevented by steric hindrance from the dimethyl groups.

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the hexahydroquinoline scaffold undergoes ring contractions:

Condition Reagents Product
Acidic (H₂SO₄, 60°C)Conc. H₂SO₄, 2hFormation of indole-fused derivative
Basic (NaOH, EtOH)10% NaOH, reflux, 6hRearrangement to spirocyclic oxindole

These transformations are driven by protonation/deprotonation of the amine and ketone groups, leading to σ-bond rearrangements .

Key Mechanistic Insights:

  • Electronic Effects : The trifluoromethyl group increases electrophilicity at C4 of the benzene ring by -I and -M effects, favoring nucleophilic aromatic substitutions .

  • Steric Effects : 7,7-Dimethyl groups hinder axial approaches to the cyclohexanone ring, directing reactivity to equatorial positions .

  • Conformational Dynamics : The sofa conformation of the hexahydroquinoline core (ΔCs = 3.35–6.70) enables strain-driven reactions like ring-opening oxidations .

Experimental data from multi-component syntheses (e.g., using malononitrile and aldehydes under reflux ) corroborate the compound’s versatility in generating pharmacologically relevant derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies indicate that Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may inhibit specific enzymes or receptors involved in cancer pathways. Its structural similarity to other bioactive compounds suggests it could modulate signaling pathways relevant to cancer treatment.
  • Anti-inflammatory Properties : The compound's ability to inhibit certain kinases or proteases positions it as a candidate for developing anti-inflammatory agents. Research into its effects on inflammatory markers could yield insights into its therapeutic potential.
  • Neuroprotective Effects : Given the structural features that resemble known neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases. Investigations into its interaction with neuroreceptors could provide valuable data for future studies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinoline Backbone : Starting materials undergo cyclization reactions to form the quinoline structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the methyl ester and amino groups.
  • Final Modifications : Further steps may include the addition of trifluoromethyl and pyridine groups to enhance biological activity.

Case Studies

StudyObjectiveFindings
Study 1Anticancer ActivityThe compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116) indicating significant antiproliferative effects .
Study 2Anti-inflammatory PotentialIn vitro assays demonstrated inhibition of pro-inflammatory cytokines in macrophage cultures treated with the compound .
Study 3Neuroprotective EffectsPreliminary findings suggest modulation of neurotrophic factors in neuronal cell lines treated with the compound .

Mechanism of Action

The mechanism of action of methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues (Table 1) differ in substituents at key positions, influencing physicochemical properties and bioactivity.

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Properties Reference
Target Compound 2-amino, 7,7-dimethyl, 4-(pyridin-3-yl), 1-[2-(trifluoromethyl)phenyl] Trifluoromethyl, pyridinyl, amino Calcium modulation (predicted)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate 5-(thiophen-3-yl), 1-tosyl Thiophene, sulfonamide Antifungal, high enantioselectivity
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-methoxyphenyl), 2,7,7-trimethyl Methoxy, methyl Antioxidant, antibacterial
Methyl 2,7,7-trimethyl-4-(3-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(3-methylpyridin-2-yl), 2,7,7-trimethyl Methylpyridine, methyl Research applications (unspecified)
Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-...-carboxylate 2-amino-3-cyano, ethyl ester, benzothiophene Cyano, benzothiophene Not reported
Key Differences and Implications

Trifluoromethyl vs. Methoxy Groups :

  • The trifluoromethyl group in the target compound increases electronegativity and metabolic resistance compared to the methoxy group in DL-methyl 4-(4-methoxyphenyl)-... (). This enhances membrane permeability and bioavailability .
  • Methoxy-substituted analogues (e.g., DL-methyl 4-(4-methoxyphenyl)-...) exhibit stronger antioxidant activity due to electron-donating effects .

Pyridin-3-yl vs. Thiophen-3-yl :

  • The pyridin-3-yl group in the target compound enables π-π stacking interactions in receptor binding, unlike the thiophen-3-yl group in Methyl (S)-6-oxo-... (). Thiophene derivatives show higher antifungal activity but lower thermal stability .

Amino Group at Position 2: The 2-amino group in the target compound facilitates hydrogen bonding, a feature absent in Methyl 2,7,7-trimethyl-4-(3-methylpyridin-2-yl)-... (). This may enhance interactions with calcium channels .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Properties

Compound Name Melting Point (°C) NMR Shifts (¹H/¹³C) IR (cm⁻¹) Reference
Target Compound Not reported Predicted δ 2.1–2.5 (CH₃), δ 7.2–8.5 (aromatic) ~1700 (C=O)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-... 159–152 δ 2.3 (CH₃), δ 7.4 (thiophene) 1680 (C=O)
DL-Methyl 4-(4-methoxyphenyl)-... Not reported δ 3.8 (OCH₃), δ 6.9 (aromatic) 1720 (ester C=O)

Biological Activity

Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline backbone and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme or receptor inhibitor relevant to various disease pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₃, with a molecular weight of approximately 471.45 g/mol. Its structure features:

  • A methyl ester group
  • An amino group
  • Multiple aromatic rings

These structural characteristics suggest possible interactions with biological targets that could lead to therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit the following biological activities:

  • Enzyme Inhibition :
    • It may inhibit specific kinases or proteases involved in signaling pathways associated with cancer and inflammatory diseases.
    • The compound's structural similarity to other biologically active compounds supports its potential as an enzyme inhibitor.
  • Antimicrobial Activity :
    • Some derivatives of similar structures have shown significant antimicrobial properties against bacteria such as Pseudomonas aeruginosa and Escherichia coli, suggesting that this compound may also possess similar effects .
  • Cytotoxic Effects :
    • Preliminary cytotoxicity tests on various cell lines (e.g., HaCat and Balb/c 3T3) indicate promising results for compounds within this structural category .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several compounds related to methyl 2-amino derivatives. The results showed that certain analogs had minimum inhibitory concentrations (MIC) as low as 0.21 µM against E. coli and Pseudomonas aeruginosa, indicating strong antibacterial potential .

Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that these compounds interact effectively with key enzymes such as DNA gyrase and MurD. The binding energies were comparable to established antibiotics like ciprofloxacin, suggesting a significant potential for developing new antimicrobial agents .

Data Table: Comparison of Biological Activities

Compound NameAntibacterial Activity (MIC)CytotoxicityKey Interactions
Methyl 2-amino derivative0.21 µM against E. coliModerate on HaCat cellsStrong binding to DNA gyrase
Related compound X0.15 µM against PseudomonasLow on Balb/c 3T3 cellsInteraction with MurD
Related compound Y0.25 µM against Gram-positive bacteriaHigh on cancer cellsBinding to kinase receptors

The exact mechanism of action for methyl 2-amino derivatives is still under investigation; however, it is hypothesized that the compound interacts with specific protein targets involved in cellular signaling pathways. These interactions could modulate the activity of proteins critical for cell proliferation and survival in cancerous tissues.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify substituent integration and carbonyl groups (e.g., ester C=O at ~170 ppm) .
  • XRD : Resolves crystal packing and hydrogen-bonded motifs (e.g., N–H···O interactions with 2.8–3.1 Å bond lengths) .
  • HPLC/MS : Quantifies purity (>95%) and detects byproducts like uncyclized intermediates .

How do electron-withdrawing substituents (e.g., trifluoromethyl) influence bioactivity?

Advanced
The trifluoromethyl group enhances metabolic stability and membrane permeability, as shown in SAR studies:

  • Antimicrobial assays : CF3_3-substituted analogs show 2–4x higher activity against S. aureus compared to methoxy derivatives .
  • Docking studies : The CF3_3 group increases hydrophobic interactions with enzyme pockets (e.g., binding to bacterial dihydrofolate reductase with ΔG = −9.2 kcal/mol) .
  • Oxidative stability : Fluorine substituents reduce susceptibility to CYP450-mediated degradation .

What catalytic systems optimize the synthesis of enantiomerically pure analogs?

Q. Advanced

  • Chiral catalysts : L-Proline or BINOL-derived catalysts induce enantioselectivity (>80% ee) in asymmetric Hantzsch-type cyclizations .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst turnover but may reduce diastereoselectivity.
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min while maintaining yields >75% .

How can reaction conditions be optimized to minimize byproducts like dimerized intermediates?

Q. Advanced

  • Temperature control : Reactions below 70°C suppress aldol condensation byproducts.
  • Stoichiometry adjustments : Excess ammonium acetate (1.5–2.0 eq) drives cyclocondensation over dimerization .
  • In situ monitoring : Use FTIR to track carbonyl intermediates and terminate reactions at 85–90% conversion .

What methods validate the compound’s purity for pharmacological testing?

Q. Basic

  • HPLC-DAD : Retention time matching (e.g., 12.3 min on C18 column) and UV-Vis spectra (λmax = 270 nm) confirm identity .
  • Melting point analysis : Sharp MPs (e.g., 198–200°C) indicate crystallinity and purity .
  • Elemental analysis : ≤0.3% deviation from calculated C/H/N values .

How does hydrogen bonding in the crystal lattice affect solubility and formulation?

Q. Advanced

  • XRD analysis : Chains of N–H···O bonds (e.g., between amide and ester groups) reduce aqueous solubility (<0.1 mg/mL) but enhance stability in solid formulations .
  • Co-crystallization : Co-formers like succinic acid disrupt H-bond networks, improving solubility 3–5x .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET predictors : SwissADME estimates moderate BBB permeability (logBB = −0.5) and CYP3A4 inhibition risk .
  • Molecular dynamics (MD) : Simulates binding to serum albumin (t1/2_{1/2} = 8–12 h) .

How are conflicting bioactivity results across studies reconciled?

Q. Advanced

  • Assay standardization : Normalize MIC values using reference strains (e.g., E. coli ATCC 25922) .
  • Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA to identify statistically significant trends (p < 0.05) .

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